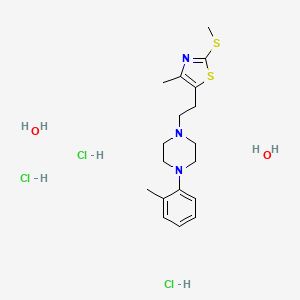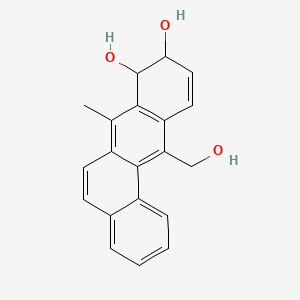
8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol is a polycyclic aromatic hydrocarbon derivative This compound is notable for its complex structure, which includes multiple fused aromatic rings and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol typically involves multi-step organic reactions. One common approach is the hydroxylation of 7-methylbenz(a)anthracene derivatives, followed by reduction and further functionalization to introduce the hydroxyl and methanol groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps as in laboratory synthesis, optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, yielding simpler hydrocarbons.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 8,9-dihydroxy-7-methylbenz(a)anthracene-12-carboxylic acid, while reduction could produce 7-methylbenz(a)anthracene.
Applications De Recherche Scientifique
8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research on its biological activity helps understand the interactions of similar compounds with biological systems.
Medicine: The compound’s potential carcinogenic properties are studied to develop better cancer prevention and treatment strategies.
Industry: It may be used in the development of new materials and chemical processes due to its unique structural properties.
Mécanisme D'action
The mechanism by which 8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol exerts its effects involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting normal cellular functions. This interaction may lead to oxidative stress and DNA damage, contributing to its carcinogenic potential. The compound’s metabolism in the body can produce reactive intermediates that further interact with cellular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
7,12-Dimethylbenz(a)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Benzo[a]pyrene: Known for its carcinogenic properties, it shares structural similarities with 8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol.
Chrysene: A simpler polycyclic aromatic hydrocarbon used in similar research contexts.
Uniqueness: this compound is unique due to its specific hydroxyl and methanol functional groups, which influence its chemical reactivity and biological interactions. These features make it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons and developing new applications in various scientific fields.
Propriétés
Numéro CAS |
17470-94-9 |
|---|---|
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
12-(hydroxymethyl)-7-methyl-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C20H18O3/c1-11-13-7-6-12-4-2-3-5-14(12)19(13)16(10-21)15-8-9-17(22)20(23)18(11)15/h2-9,17,20-23H,10H2,1H3 |
Clé InChI |
JKOCLQQMJRIWJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C(C(C=C4)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


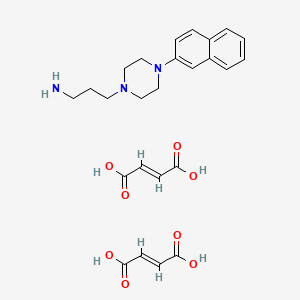
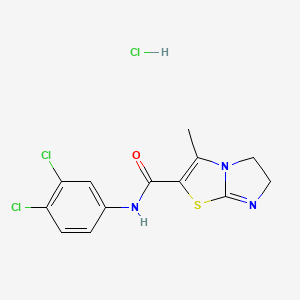
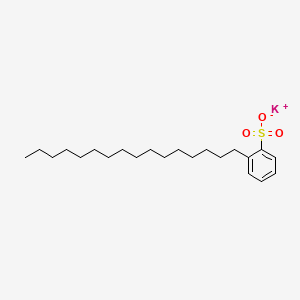

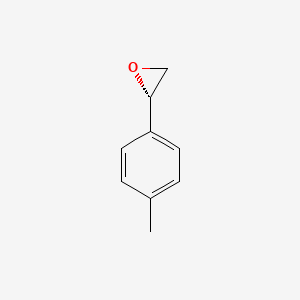
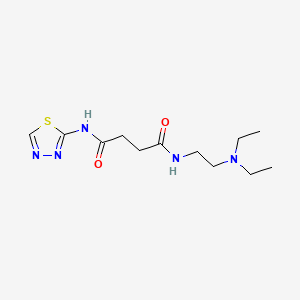

![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)


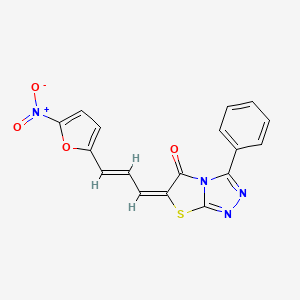
![5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpentan-1-one;(Z)-but-2-enedioic acid](/img/structure/B12756310.png)

